molecular formula C8H10N2O B1613130 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 20567-67-3

6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Cat. No. B1613130
CAS RN: 20567-67-3
M. Wt: 150.18 g/mol
InChI Key: FFTDFJXFRVXAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic organic compound . It belongs to the pyrido[3,2-b][1,4]oxazine family.


Molecular Structure Analysis

The molecular formula of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is C8H10N2O . It has an average mass of 150.178 Da and a monoisotopic mass of 150.079315 Da .

Scientific Research Applications

Synthesis and Structural Analysis

  • Conformational Studies: Early work by Crabb and Jones (1970) focused on synthesizing racemic isomers of related compounds, offering insights into their configurations and preferred conformations through NMR and IR spectroscopy studies (Crabb & Jones, 1970). This foundational research aids in understanding the structural properties of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives.
  • Crystal Structure: Jeon et al. (2015) analyzed the crystal structure of a compound with a similar structural framework, highlighting the molecular interactions and geometric conformations critical for its activity as an antifeedant in pest control (Jeon, Kim, Kang, & Kim, 2015).

Synthetic Applications

  • Heterocyclic Chemistry: Abdel-Megid et al. (2013) prepared new triazolopyridines and pyridotriazines incorporating a 6-methylchromone moiety, demonstrating the versatility of pyrido[3,2-b][1,4]oxazine derivatives in synthesizing complex heterocyclic systems (Abdel-Megid, Ibrahim, Gabr, El-Gohary, & Mohamed, 2013).
  • One-Pot Synthesis: Cho et al. (2003) reported a convenient method for preparing pyrido[2,3-b][1,4]oxazin-2-ones, showcasing the efficiency of one-pot synthesis techniques in creating bicyclic heteroaromatic compounds (Cho, Park, Kim, Lee, Ma, Song, Joo, Falck, Shiro, Shin, & Yoon, 2003).

Biological and Pharmacological Applications

  • Antimicrobial Activity: Hossan et al. (2012) explored the antimicrobial potential of oxazinone derivatives, emphasizing the relevance of these compounds in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
  • Antibacterial Agents: Hayakawa, Hiramitsu, and Tanaka (1984) synthesized various analogues of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acids, identifying compounds with potent antibacterial activity against a range of pathogens (Hayakawa, Hiramitsu, & Tanaka, 1984).

properties

IUPAC Name

6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-2-3-7-8(10-6)9-4-5-11-7/h2-3H,4-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTDFJXFRVXAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624703
Record name 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

CAS RN

20567-67-3
Record name 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A flask was charged with lithium aluminum hydride (607 mg, 16.0 mmol) was placed in an ice-water bath under an argon atmosphere. THF (13 mL) was added slowly. To this suspension was added slowly a solution of 6-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one (1.05 g, 6.40 mmol) in THF (13 mL). After the addition was completed, additional THF (9 mL) was added, and the reaction was stirred in the ice-water bath for 30 minutes. Ice-water bath was removed, the mixture was stirred at ambient temperature for 3 h. The mixture was cooled with an ice-water bath, and H2O (0.86 mL) was added slowly, followed by cooled aqueous NaOH solution (0.64 mL, 10%). The ice-water bath was removed, additional H2O (1.8 mL) was added. After stirring for 30 minutes, Celite and Na2SO4 were added. The mixture was filtered through Celite, and the Celite was washed with EtOAc. The filtrate and the washing were combined, dried over Na2SO4, and concentrated to give the title compound (0.96 g, quantitative yield) as a while solid. 1H NMR (CDCl3) δ 6.85 (d, 1H, J=8.0 Hz), 6.35 (d, 1H, J=8.0 Hz), 6.08 (bs, 1H), 4.19-4.16 (m, 2H), 3.54-3.52 (m, 2H), 2.31 (s, 3H).
Quantity
607 mg
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
13 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Four
Name
Quantity
13 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Reactant of Route 2
Reactant of Route 2
6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Reactant of Route 3
6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Reactant of Route 4
Reactant of Route 4
6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Reactant of Route 5
6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Reactant of Route 6
Reactant of Route 6
6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.